Cornoside
Overview
Description
Cornoside is a phenylethanoid glucoside, a type of natural compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound is commonly isolated from plants such as Abeliophyllum distichum and species within the Plantaginaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cornoside can be synthesized from salidroside through the action of salidroside mono-oxygenase, a cytochrome P450 enzyme. This enzyme catalyzes the oxidation of salidroside to form this compound, requiring NADPH and molecular oxygen as cofactors . The reaction is optimized at a pH of 7.5, with apparent Km values for salidroside and NADPH being 44 µM and 33 µM, respectively .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. High-speed counter-current chromatography (HSCCC) is often used to isolate this compound from plant extracts, utilizing solvent systems such as ethyl acetate:n-butanol:water (8:0.7:5) .
Chemical Reactions Analysis
Types of Reactions: Cornoside undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form benzoquinol derivatives .
Common Reagents and Conditions:
Oxidation: Salidroside mono-oxygenase, NADPH, molecular oxygen.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Typical conditions involve nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of benzoquinol derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted phenylethanoid glucosides.
Scientific Research Applications
Cornoside has a wide range of applications in scientific research:
Mechanism of Action
Cornoside exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Neuroprotective Effects: Protects neuronal cells from oxidative stress and apoptosis.
The molecular targets and pathways involved include the inhibition of aldose reductase and modulation of oxidative stress pathways .
Comparison with Similar Compounds
Cornoside is often compared with other phenylethanoid glycosides and iridoids:
Properties
IUPAC Name |
4-hydroxy-4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVARPTUBCBNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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